6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid
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Overview
Description
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid is a boronic acid derivative with a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling between an aryl halide and a boronic acid . The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its interaction with biological membranes and targets.
Comparison with Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the boronic acid group.
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Contains a sulfonyl chloride group instead of an amino group.
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
Uniqueness: 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid is unique due to the presence of both a boronic acid group and a trifluoromethyl group on the pyridine ring. This combination imparts unique chemical properties, such as enhanced reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
[6-amino-2-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N2O2/c8-6(9,10)5-3(7(13)14)1-2-4(11)12-5/h1-2,13-14H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZEOLRKHYBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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